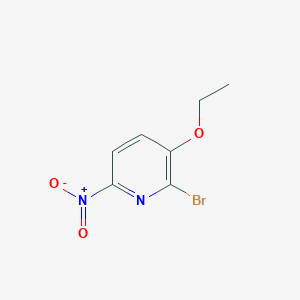

2-Bromo-3-ethoxy-6-nitropyridine

Description

The exact mass of the compound 2-Bromo-3-ethoxy-6-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-3-ethoxy-6-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-ethoxy-6-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-ethoxy-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-2-13-5-3-4-6(10(11)12)9-7(5)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPDQAUCKKHVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284573 | |

| Record name | 2-bromo-3-ethoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137347-01-4 | |

| Record name | 2-bromo-3-ethoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-3-ethoxy-6-nitropyridine CAS 137347-01-4 properties

An In-Depth Technical Guide to 2-Bromo-3-ethoxy-6-nitropyridine (CAS 137347-01-4): Properties, Synthesis, and Applications

Introduction

2-Bromo-3-ethoxy-6-nitropyridine is a substituted pyridine derivative that serves as a valuable building block in synthetic organic chemistry. Its unique arrangement of electron-donating (ethoxy) and electron-withdrawing (nitro, bromo) groups on an already electron-deficient pyridine ring imparts a distinct reactivity profile. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, reactivity, and synthetic utility. The information presented herein is synthesized from established chemical principles and data from structurally analogous compounds, providing a robust framework for its application in research and development.

Part 1: Physicochemical and Spectroscopic Characterization

While extensive experimental data for this specific compound is not widely published, its core properties can be reliably predicted based on its structure and comparison with close analogs.

Table 1: Physicochemical Properties of 2-Bromo-3-ethoxy-6-nitropyridine

| Property | Value / Description | Source / Rationale |

|---|---|---|

| CAS Number | 137347-01-4 | [1] |

| Molecular Formula | C₇H₇BrN₂O₃ | Calculated |

| Molecular Weight | 247.05 g/mol | Calculated |

| Appearance | Expected to be a yellow or off-white solid | Inferred from analogs like 2-amino-5-bromo-3-nitropyridine[2] |

| Melting Point | Not specified, but expected to be a solid at room temperature | Inferred from analogs like 2-Bromo-3-nitropyridine (122-125 °C) |

| Solubility | Likely soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Dimethylformamide (DMF) | General property of similar organic compounds |

Structural Elucidation and Spectroscopic Profile

The definitive identification of 2-Bromo-3-ethoxy-6-nitropyridine relies on a combination of spectroscopic techniques. Below are the predicted data based on established principles of spectroscopy.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the two aromatic protons.

-

An upfield triplet (~1.4-1.6 ppm) for the methyl (-CH₃) protons.

-

A quartet (~4.2-4.5 ppm) for the methylene (-CH₂-) protons.

-

Two doublets in the aromatic region (~7.5-8.5 ppm) corresponding to the two protons on the pyridine ring, with coupling constants typical for ortho-protons.

-

-

¹³C NMR: The carbon NMR will display seven distinct signals corresponding to each unique carbon atom in the molecule. The carbon attached to the bromine (C2) and the nitro group (C6) would be significantly influenced by these substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[4]

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.

-

~2980-2850 cm⁻¹: C-H stretching from the aliphatic ethoxy group.

-

~1580-1610 cm⁻¹: C=C and C=N stretching from the pyridine ring.

-

~1530-1550 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric): Strong absorptions characteristic of the N-O stretching of the nitro group.

-

~1250-1200 cm⁻¹: C-O stretching from the ethoxy ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and formula.[5]

-

The molecular ion peak (M⁺) will appear at m/z corresponding to the molecular weight.

-

A key feature will be the isotopic pattern of bromine, showing two peaks of nearly equal intensity (M⁺ and M+2⁺) corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Part 2: Chemical Reactivity and Synthetic Utility

The reactivity of 2-Bromo-3-ethoxy-6-nitropyridine is governed by the electronic interplay of its substituents on the pyridine core. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom.[6] This is further amplified by the strong electron-withdrawing nitro group at the 6-position and the inductive effect of the bromine at the 2-position. These factors make the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[6]

Key Synthetic Transformations

This compound is an excellent substrate for two major classes of reactions pivotal in modern medicinal chemistry:

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is exceptionally activated for SNAr. The ring nitrogen and the para-nitro group effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[6] This allows for the facile displacement of the bromide by a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new C-N, C-O, and C-S bonds.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a classic handle for cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions. These transformations enable the formation of C-C, C-N, and C-O bonds, allowing for the introduction of diverse aryl, alkyl, and amino groups at the 2-position. The proximity of the bromine to the ring nitrogen can influence the oxidative addition step, making it a reactive partner in these catalytic cycles.[6]

Part 3: Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route can be designed based on established transformations of pyridine rings. One logical approach involves the nitration of a suitable bromo-ethoxy-pyridine precursor. The directing effects of the existing substituents are critical. The ethoxy group is an ortho-, para-director, while the ring nitrogen deactivates the ring towards electrophilic substitution. Nitration would likely be directed to the 6-position, which is para to the activating ethoxy group and meta to the deactivating bromo group.

General Protocol for Spectroscopic Analysis

To ensure structural integrity, the following generalized protocols should be followed.[3]

Objective: To confirm the identity and purity of synthesized 2-Bromo-3-ethoxy-6-nitropyridine.

Workflow Diagram:

Step-by-Step Methodology:

-

Sample Preparation (NMR):

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved before analysis.

-

-

¹H and ¹³C NMR Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard ¹H NMR spectrum, ensuring the spectral width covers the expected chemical shift range (0-10 ppm).

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the proton signals.

-

-

Infrared (IR) Spectroscopy Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[3]

-

-

Mass Spectrometry (MS) Acquisition:

-

Employ a mass spectrometer capable of accurate mass measurements (e.g., Time-of-Flight or Quadrupole).

-

Introduce the sample via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[3]

-

Acquire the mass spectrum and analyze the molecular ion peak and the characteristic bromine isotopic pattern.

-

Part 4: Safety, Handling, and Storage

As no specific Material Safety Data Sheet (MSDS) is publicly available for 2-Bromo-3-ethoxy-6-nitropyridine, safety precautions must be based on data from structurally similar hazardous compounds like 2-Bromo-3-nitropyridine and other brominated nitroaromatics.

Table 2: Summary of Anticipated Hazards

| Hazard Class | Description | GHS Statements (Anticipated) |

|---|---|---|

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332[7] |

| Skin Irritation | Causes skin irritation. | H315[8][7] |

| Eye Irritation | Causes serious eye irritation. | H319[8][7] |

| Respiratory Irritation | May cause respiratory irritation. | H335[8][7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Inspect gloves for integrity before use.[10][11]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.[12]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

First Aid Measures

These measures are based on protocols for similar chemicals and should be followed pending medical advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12][13]

-

Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.[10]

Conclusion

2-Bromo-3-ethoxy-6-nitropyridine is a highly functionalized pyridine derivative with significant potential as a versatile intermediate in organic synthesis. Its activated C-Br bond is amenable to a wide array of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it a valuable tool for constructing complex molecular architectures. A thorough understanding of its predicted spectroscopic properties, reactivity, and stringent adherence to safety protocols based on analogous compounds is essential for its effective and safe utilization in research and drug development.

References

-

PubChem. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (2024). 2-Bromopyridine Safety Data Sheet. Retrieved from [Link]

-

MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

University of Calcutta. (n.d.). SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. lehigh.edu [lehigh.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromo-3-methoxy-6-nitropyridine | C6H5BrN2O3 | CID 12692873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. aaronchem.com [aaronchem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-3-ethoxy-6-nitropyridine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-ethoxy-6-nitropyridine is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique arrangement of a reactive bromine atom, an ethoxy group, and a nitro group on a pyridine core provides a scaffold ripe for selective chemical modifications. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic positioning of its functional groups makes it an invaluable intermediate for creating complex molecular architectures, particularly in the realm of kinase inhibitor synthesis.

Molecular and Physicochemical Properties

2-Bromo-3-ethoxy-6-nitropyridine is characterized by the molecular formula C7H7BrN2O3 and a molecular weight of approximately 247.05 g/mol . A summary of its key identifiers and properties is provided in the table below.

| Property | Value |

| Molecular Formula | C7H7BrN2O3 |

| Molecular Weight | 247.05 g/mol |

| CAS Number | 137347-01-4[1] |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in common organic solvents |

Synthesis and Reaction Mechanisms

A plausible synthetic route would start from a commercially available hydroxypyridine, followed by bromination, nitration, and finally etherification. The order of these steps is crucial to control regioselectivity and achieve the desired isomer.

A general workflow for the synthesis of 2-bromo-3-alkoxy-6-nitropyridines is depicted in the following diagram:

Caption: A generalized synthetic workflow for 2-Bromo-3-ethoxy-6-nitropyridine.

Experimental Protocol: A Representative Synthesis of a 2-Bromo-3-alkoxypyridine

The following protocol for the synthesis of the analogous 2-bromo-3-methoxypyridine provides a solid foundation for the preparation of the ethoxy derivative. The key difference would be the use of an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the final step.

Step 1: Bromination of 3-Hydroxypyridine A solution of 3-hydroxypyridine in an aqueous basic solution is treated with bromine at a controlled temperature to yield 2-bromo-3-hydroxypyridine.

Step 2: Nitration of 2-Bromo-3-hydroxypyridine The resulting 2-bromo-3-hydroxypyridine is carefully nitrated using a mixture of nitric and sulfuric acid at low temperatures to introduce the nitro group at the 6-position.

Step 3: O-Ethylation of 2-Bromo-3-hydroxy-6-nitropyridine The hydroxyl group of 2-bromo-3-hydroxy-6-nitropyridine is then alkylated using an ethylating agent in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent like DMF or acetone to afford the final product, 2-Bromo-3-ethoxy-6-nitropyridine.

Applications in Drug Development

The trifunctional nature of 2-Bromo-3-ethoxy-6-nitropyridine makes it a valuable synthon for the construction of complex, biologically active molecules. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for forming carbon-carbon bonds.[2][3]

Role in Kinase Inhibitor Synthesis

Substituted pyridines are prevalent scaffolds in a wide array of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases.[4] The 2-bromo-3-alkoxypyridine core can serve as a key intermediate in the synthesis of these inhibitors. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki coupling, which can be designed to interact with specific residues in the kinase active site. The alkoxy group can influence the compound's solubility, metabolic stability, and electronic properties, which are all crucial for its pharmacokinetic and pharmacodynamic profile.

The general utility of bromo-pyridines in the synthesis of kinase inhibitors is well-established.[5] For instance, related bromo-pyrimidine analogs have been investigated as tyrosine kinase inhibitors.[4] The strategic placement of the substituents on the 2-Bromo-3-ethoxy-6-nitropyridine ring makes it an attractive starting material for the development of novel inhibitors targeting a range of kinases.

The workflow for utilizing this intermediate in a typical Suzuki coupling reaction is illustrated below:

Caption: A schematic of the Suzuki coupling reaction utilizing 2-Bromo-3-ethoxy-6-nitropyridine.

Safety and Handling

Based on data for structurally similar compounds, 2-Bromo-3-ethoxy-6-nitropyridine should be handled with care in a well-ventilated laboratory fume hood.[6] It is predicted to be harmful if swallowed, and to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.

Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Bromo-3-ethoxy-6-nitropyridine is a key heterocyclic intermediate with significant potential in the field of drug discovery and development. Its well-defined and reactive functional groups provide medicinal chemists with a versatile platform for the synthesis of novel and complex molecules, particularly in the pursuit of new kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

PubChem. 2-Bromo-3-methoxy-6-nitropyridine. National Center for Biotechnology Information. [Link]

- Al-Suhaimi, K. S., et al. (2019). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 12(8), 3647-3660.

- Google Patents. (2013). Preparation method of 2-bromo-3-methoxypyridine. CN103483247B.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.

- Google Patents. (2015).

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-3-methoxy-6-nitropyridine | C6H5BrN2O3 | CID 12692873 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Functionalization of Bromo-Nitro-Pyridines: A Modular Scaffold Approach

Executive Summary

Pyridine derivatives bearing both bromo and nitro functionalities represent a "privileged scaffold" in medicinal chemistry. These molecules offer a unique duality: the nitro group (

This guide details the strategic manipulation of these orthogonal reactive sites. By controlling reaction conditions, researchers can selectively functionalize specific positions, enabling the rapid synthesis of complex heterocyclic cores such as azaindoles, imidazopyridines, and pyrrolopyridines.

Structural & Electronic Properties: The "Activation" Logic

The reactivity of bromo-nitro-pyridines is dictated by the positional relationship between the nitrogen heteroatom, the nitro group, and the bromine atom.

Electronic Push-Pull Mechanisms

-

The Pyridine Nitrogen: Inductively withdraws electrons, making the C2 and C4 positions electron-deficient.

-

The Nitro Group: A strong resonance withdrawer.[1] When located ortho or para to a leaving group (Br), it dramatically lowers the energy barrier for

by stabilizing the Meisenheimer complex intermediate. -

The Bromine Atom: A weak deactivator but an excellent leaving group for both nucleophilic displacement and oxidative addition (Pd-catalysis).

Reactivity Divergence (Isomer Dependence)

-

2-Bromo-3-nitropyridine: The nitro group at C3 reinforces the natural electron deficiency of C2. This substrate is highly reactive toward

displacement of bromine. -

3-Bromo-5-nitropyridine: Both substituents are in meta positions relative to the ring nitrogen. This scaffold is less reactive toward

but excellent for selective cross-coupling at the C3-Br position, leaving the nitro group intact for later reduction.

Visualization: Reactivity Flowchart

The following diagram illustrates the orthogonal pathways available for 2-bromo-3-nitropyridine .

Caption: Orthogonal reaction pathways for 2-bromo-3-nitropyridine. Path A exploits electronic activation; Path C requires chemoselective reduction conditions to avoid debromination.

Synthetic Strategies

Direct nitration of bromopyridines is often low-yielding due to the deactivated ring. The most robust industrial and laboratory route involves the nitration of aminopyridines followed by a Sandmeyer-type transformation.

Route A: The Aminopyridine Pathway (Recommended)

This method avoids the formation of dangerous isomers and allows for scalable synthesis.

-

Nitration: 2-Aminopyridine

2-Amino-3-nitropyridine + 2-Amino-5-nitropyridine (Separable isomers). -

Diazotization/Bromination: Conversion of the amino group to a diazonium salt, followed by displacement with bromide (using CuBr or TBAB).

Route B: Direct Functionalization (Specific Substrates)

For electron-rich pyridines (e.g., methoxy-substituted), direct bromination is possible.

-

Example: 2-Nitro-3-methoxypyridine

2-Bromo-3-methoxypyridine [1].[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-nitropyridine

This protocol utilizes the Sandmeyer reaction to convert 2-amino-5-nitropyridine into the bromo-derivative. This is preferred over direct bromination for regiocontrol.

Reagents:

-

2-Amino-5-nitropyridine (1.0 eq)

-

Sodium Nitrite (

, 1.2 eq) -

Hydrobromic acid (

, aq) -

Bromine (

, 2.5 eq) or CuBr (1.1 eq)

Step-by-Step Methodology:

-

Solubilization: Dissolve 2-amino-5-nitropyridine (13.9 g, 100 mmol) in

aqueous HBr (100 mL) in a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer. -

Cooling: Cool the orange suspension to

using an acetone/ice bath. Ensure the temperature remains below -

Diazotization: Add sodium nitrite (8.3 g, 120 mmol) dissolved in water (20 mL) dropwise over 30 minutes. The solution will darken as the diazonium salt forms. Stir for an additional 30 minutes at

. -

Bromination (Sandmeyer): Caution: Exothermic. Slowly add liquid bromine (

) (12.8 mL, 250 mmol) dropwise (maintaining -

Decomposition: Allow the mixture to warm to room temperature, then heat to

for 1 hour to ensure nitrogen evolution is complete. -

Workup: Pour the reaction mixture onto crushed ice (500 g). Neutralize carefully with solid

or -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with saturated sodium thiosulfate (to remove excess -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc 9:1).

Yield: Typically 60-75% as a yellow solid.

Protocol 2: Chemoselective Reduction of Nitro Group (Retaining Bromine)

Reducing the nitro group without debrominating (cleaving the C-Br bond) is critical. Hydrogenation with Pd/C often leads to debromination. Iron/Acetic acid is the gold standard for this selectivity [2].

Reagents:

-

2-Bromo-5-nitropyridine (1.0 eq)

-

Iron powder (Fe, 325 mesh, 5.0 eq)

-

Acetic Acid (glacial) / Ethanol (1:4 ratio)

Methodology:

-

Dissolve 2-bromo-5-nitropyridine (10 mmol) in Ethanol (40 mL) and Acetic Acid (10 mL).

-

Add Iron powder (50 mmol) in one portion.

-

Heat to

(reflux) with vigorous stirring for 2 hours. Monitor by TLC (the amine is usually more polar and fluorescent). -

Filtration: Cool to room temperature. Filter through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate.

-

Neutralization: Concentrate the filtrate. Redissolve in EtOAc and wash with saturated

to remove acetic acid. -

Isolation: Dry organic layer (

) and concentrate to afford 2-bromo-5-aminopyridine.

Comparative Data: Reduction Methods

The following table summarizes the chemoselectivity of various reduction methods applied to bromo-nitro-pyridines.

| Reduction Method | Reagents | Chemoselectivity (Br retention) | Yield | Notes |

| Iron Reduction | Excellent | 85-95% | Most reliable; easy workup. | |

| Stannous Chloride | Excellent | 80-90% | Good for small scale; tin waste is toxic. | |

| Catalytic Hydrog. | Poor | 40-60% | Significant debromination observed. | |

| Raney Nickel | Moderate | 60-70% | Can be controlled but risky. | |

| Zinc Reduction | Good | 75-85% | Milder than Fe/AcOH; good for acid-sensitive groups. |

Workflow Visualization: Synthesis of Azaindoles

A common application of bromo-nitro-pyridines is the synthesis of azaindoles (pyrrolopyridines). This requires a specific sequence of operations.

Caption: Step-wise construction of the Imidazo[4,5-b]pyridine core starting from 2-amino-3-nitropyridine.

Safety & Handling (Critical)

Working with nitro-pyridines and diazonium intermediates presents significant hazards.

-

Energetic Compounds: Polynitro pyridines are potential explosives. Even mono-nitro derivatives can decompose violently at high temperatures. Always perform Differential Scanning Calorimetry (DSC) before scaling up >10g.

-

Diazonium Salts: In Protocol 1, the diazonium intermediate is unstable. Never allow the diazonium salt to dry out; keep it in solution and cold (

) until the bromine source is added. -

Skin Sensitization: Halopyridines are potent skin irritants and sensitizers. Double-gloving (Nitrile) is mandatory.

References

- Preparation method of 2-bromo-3-methoxypyridine. Google Patents, CN103483247B.

-

Nitro Reduction - Common Conditions (Fe/AcOH). Common Organic Chemistry. Available at: [Link]

-

Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications, 2013. Available at: [Link]

-

2,3-Diaminopyridine (Synthesis via 2-amino-5-bromo-3-nitropyridine). Organic Syntheses, Coll. Vol. 5, p.346 (1973). Available at: [Link]

Sources

2-Bromo-3-ethoxy-6-nitropyridine: Technical Safety & Handling Guide

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-3-ethoxy-6-nitropyridine (CAS: 137347-01-4) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of complex pharmaceutical intermediates.[1][2][3][4] Its structural motif—combining a reactive halogen (bromine) at the C2 position, an alkoxy group at C3, and a nitro group at C6—makes it a versatile scaffold for Nucleophilic Aromatic Substitution (

This guide synthesizes critical safety data, physicochemical properties, and handling protocols. Unlike standard MSDS documents, this whitepaper contextualizes the data for research environments, emphasizing the causality between chemical structure and necessary safety controls.

Part 1: Chemical Identity & Physical Profile[5][6]

The physicochemical profile of 2-Bromo-3-ethoxy-6-nitropyridine dictates its behavior in synthesis and its biological interaction. Researchers must treat the "Predicted" values with standard precautionary margins.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| Chemical Name | 2-Bromo-3-ethoxy-6-nitropyridine | Systematic IUPAC nomenclature. |

| CAS Number | 137347-01-4 | Unique identifier for inventory tracking [1]. |

| Molecular Formula | High nitrogen/oxygen content implies polarity. | |

| Molecular Weight | 247.05 g/mol | Suitable for fragment-based drug design. |

| Physical State | Solid (Crystalline Powder) | Based on structural analogs (e.g., 2-bromo-3-methoxy-6-nitropyridine). |

| Melting Point | 100–130°C (Predicted) | Analogous methoxy derivatives melt ~122–125°C [2]. |

| Density | 1.574 g/cm³ (Predicted) | High density due to bromine substitution [3]. |

| Solubility | DMSO, DMF, Methanol | Poor water solubility; lipophilic nature (LogP ~1.5–2.0). |

Part 2: Hazard Architecture (GHS Classification)

The hazard profile is derived from the compound's functional groups. The nitro group (

GHS Label Elements[7]

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Acute Tox)

Table 2: Hazard Statements & Mechanistic Rationale

| Code | Hazard Statement | Mechanistic Rationale (Why this happens) |

| H302 | Harmful if swallowed | Pyridine derivatives often interfere with neurological or metabolic pathways. |

| H315 | Causes skin irritation | Electrophilic nature of the halogenated ring can react with skin proteins (haptenization). |

| H319 | Causes serious eye irritation | Acidic/basic character of hydrolysis products can damage ocular mucosa. |

| H335 | May cause respiratory irritation | Dust/vapor inhalation triggers mucosal inflammation in the upper respiratory tract. |

Part 3: Operational Safety & Containment

Effective safety relies on isolating the operator from the chemical. The following workflow illustrates the "Chain of Custody" for handling this compound in a research lab.

Workflow Visualization: Safe Handling Protocol

The diagram below outlines the critical control points (CCPs) from storage to disposal.

Figure 1: Operational workflow emphasizing containment at the weighing and quenching stages to prevent dust inhalation and uncontrolled exotherms.

Engineering Controls & PPE

-

Ventilation: All open handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.

-

Glove Selection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental splash. For prolonged immersion, use Silver Shield® or Viton®.

-

Self-Validating Check: Inspect gloves for pinholes before use by inflating with air.

-

-

Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of fine dust migration.

Part 4: Synthesis & Application Context

Understanding why this chemical is used helps researchers anticipate reaction risks. 2-Bromo-3-ethoxy-6-nitropyridine is typically synthesized via O-alkylation and serves as a scaffold for

Synthesis Pathway (Retrosynthetic Analysis)

The most common route involves alkylating the hydroxyl group of a precursor pyridine.

Figure 2: Primary synthetic pathway via O-alkylation. Note that the nitro group at C6 increases the acidity of the -OH at C3, facilitating the reaction [4].

Research Applications

-

Kinase Inhibition: The pyridine core mimics the adenine ring of ATP, making this compound a valuable intermediate for kinase inhibitor discovery [5].

-

Library Generation: The bromine atom allows for Suzuki/Buchwald couplings, while the nitro group can be reduced to an amine for amide coupling, enabling rapid diversification of chemical libraries.

Part 5: Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate tissue damage.

First Aid Matrix

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse for 15+ mins; lift eyelids. | Neutralize pH and mechanically flush particulates to prevent corneal abrasion. |

| Skin Contact | Wash with soap/water; do NOT use solvents. | Solvents (ethanol/DMSO) can increase transdermal absorption of the toxin. |

| Inhalation | Move to fresh air; support breathing. | Remove source of mucosal irritant; oxygenate to counteract potential hypoxia. |

| Ingestion | Rinse mouth; do NOT induce vomiting. | Prevent re-exposure of the esophagus to corrosive/irritant material. |

Firefighting Measures

-

Media: Water spray, dry chemical, or

. -

Specific Hazards: Combustion generates Nitrogen Oxides (

) and Hydrogen Bromide (HBr) gas. -

Protocol: Firefighters must wear SCBA. Isolate the area for at least 50 meters.

References

-

CAS Registry . 2-Bromo-3-ethoxy-6-nitropyridine (CAS 137347-01-4).[1][4] American Chemical Society.[5] Link

-

Sigma-Aldrich . Safety Data Sheet: 2-Bromo-3-methoxy-6-nitropyridine (Analogous Data). Accessed 2026.[1][5] Link

-

GuideChem . Chemical Properties of Halogenated Nitropyridines. Link

-

BenchChem . Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Link

-

PubChem . Compound Summary: 2-Bromo-3-methoxy-6-nitropyridine. National Library of Medicine.[5] Link

Sources

A Methodological Guide to Determining the Organic Solvent Solubility of 2-Bromo-3-ethoxy-6-nitropyridine

Abstract

2-Bromo-3-ethoxy-6-nitropyridine is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries as a versatile synthetic intermediate. Its utility in complex molecule synthesis, particularly in palladium-catalyzed cross-coupling reactions, is well-recognized. However, a critical gap exists in the public domain regarding its fundamental physicochemical properties, most notably its solubility in common organic solvents. This technical guide provides a comprehensive, self-validating framework for researchers, chemists, and drug development professionals to quantitatively determine the solubility of 2-Bromo-3-ethoxy-6-nitropyridine. The document outlines the theoretical principles of solubility, a detailed, step-by-step experimental protocol based on the industry-standard equilibrium shake-flask method, and a robust analytical workflow for quantification using High-Performance Liquid Chromatography (HPLC). By establishing this standardized methodology, this guide empowers researchers to generate the reliable and reproducible solubility data essential for reaction optimization, process scale-up, purification, and formulation development.

Introduction: The Compound of Interest

Molecular Profile

2-Bromo-3-ethoxy-6-nitropyridine is a heterocyclic compound featuring a pyridine core functionalized with three key substituents: a bromine atom, an ethoxy group, and a nitro group. These groups impart a unique electronic and steric profile that makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 2-Bromo-3-ethoxy-6-nitropyridine

| Property | Value | Source/Method |

| CAS Number | 137347-01-4 | Chemical Abstract Service |

| Molecular Formula | C₇H₇BrN₂O₃ | Calculated |

| Molecular Weight | 247.05 g/mol | Calculated |

| Appearance | Not publicly documented; likely a crystalline solid. | Inferred from analogues |

| Predicted XLogP3 | Not publicly available; prediction required. | - |

| Melting Point | Not publicly documented. | - |

Significance in Medicinal Chemistry

Substituted nitropyridines are crucial intermediates in the synthesis of a wide range of pharmaceutical agents. The reactive bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The nitro group is a strong electron-withdrawing group that can activate the pyridine ring and can also be reduced to an amino group, providing another handle for derivatization. Analogous structures are utilized in the development of agents for oncology and neurological disorders, where the pyridine scaffold is a common feature.

The Imperative of Solubility Data

The solubility of a synthetic intermediate is a cornerstone of process chemistry and formulation science. Precise knowledge of solubility allows a researcher to:

-

Select appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction kinetics.

-

Design effective purification strategies , such as crystallization, by identifying solvent/anti-solvent systems.

-

Optimize reaction workups and extractions.

-

Develop stable formulations for preclinical and clinical studies.

Given the absence of published data for 2-Bromo-3-ethoxy-6-nitropyridine, the protocol detailed herein provides the necessary methodology to establish this critical parameter.

Theoretical Principles of Solubility

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. A qualitative prediction of solubility for 2-Bromo-3-ethoxy-6-nitropyridine can be made by analyzing its structure and considering the properties of various solvent classes.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the ethoxy and nitro groups on the target molecule can act as hydrogen bond acceptors, the molecule lacks a strong hydrogen bond donor. Moderate solubility may be expected.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone, Ethyl Acetate): These solvents possess significant dipole moments but do not have acidic protons. They are effective at dissolving polar compounds through dipole-dipole interactions. Given the polar nature of the C-Br, C-O, and C-NO₂ bonds, good solubility is anticipated in many of these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces and are best suited for dissolving nonpolar compounds. The high polarity of the nitro and bromo substituents suggests that 2-Bromo-3-ethoxy-6-nitropyridine will likely exhibit poor solubility in these solvents.

A Validated Protocol for Quantitative Solubility Determination

The following protocol describes the equilibrium shake-flask method, a widely accepted and robust technique for determining the solubility of a solid compound.[1]

Principle of the Method

An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium between the dissolved and undissolved solute. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution (the filtrate) is determined analytically.

Materials and Reagents

-

2-Bromo-3-ethoxy-6-nitropyridine (solid)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Centrifuge

-

Syringes (1 mL or 2 mL)

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Suggested Solvent Panel:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)

-

Nonpolar: Toluene, Heptane or Hexane

-

Experimental Workflow

The workflow is designed as a self-validating system by analyzing samples at multiple time points to ensure equilibrium has been reached.

Sources

An In-depth Technical Guide to 2-Bromo-3-ethoxy-6-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-ethoxy-6-nitropyridine (CAS No. 137347-01-4), a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document delves into its chemical properties, availability, synthesis, and potential applications, with a particular focus on its role in the development of novel therapeutics. While direct experimental data for this specific ethoxy derivative is limited in publicly available literature, this guide leverages extensive data from its closely related methoxy analog, 2-Bromo-3-methoxy-6-nitropyridine, to provide a robust and scientifically grounded resource.

Introduction and Chemical Identity

2-Bromo-3-ethoxy-6-nitropyridine is a substituted pyridine derivative featuring a bromine atom at the 2-position, an ethoxy group at the 3-position, and a nitro group at the 6-position. This arrangement of functional groups imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules. The pyridine core is a common scaffold in many FDA-approved drugs, and the substituents on this molecule offer multiple points for chemical modification, crucial for lead optimization in drug discovery.

Table 1: Chemical and Physical Properties of 2-Bromo-3-ethoxy-6-nitropyridine and its Methoxy Analog

| Property | 2-Bromo-3-ethoxy-6-nitropyridine | 2-Bromo-3-methoxy-6-nitropyridine |

| CAS Number | 137347-01-4[1][2][3] | 76066-07-4[4][5][6][7] |

| Molecular Formula | C₇H₇BrN₂O₃ | C₆H₅BrN₂O₃[4][5][6] |

| Molecular Weight | 247.05 g/mol [2] | 233.02 g/mol [4][5][6] |

| Appearance | Inferred: Solid | Solid[8] |

| Purity | Typically >95% (synthesis dependent) | >95%[4] |

| Storage | Inferred: Inert atmosphere, room temperature | Inert atmosphere, room temperature[6] |

Note: Some properties for 2-Bromo-3-ethoxy-6-nitropyridine are inferred from its methoxy analog due to limited direct experimental data.

Commercial Availability and Pricing

2-Bromo-3-ethoxy-6-nitropyridine is available from several chemical suppliers, though it is generally considered a research chemical and may not be stocked in large quantities. Pricing is typically provided upon request and can vary based on purity and quantity.

Table 2: Representative Suppliers of 2-Bromo-3-ethoxy-6-nitropyridine and Related Compounds

| Supplier | Compound | CAS Number | Notes |

| Alchem Pharmtech | 2-Bromo-3-ethoxy-6-nitropyridine | 137347-01-4 | Catalog listing[1][3] |

| LookChemicals | 2-Bromo-3-ethoxy-6-nitropyridine | 137347-01-4 | Catalog listing[2] |

| BLD Pharm | 2-Bromo-3-ethoxy-6-nitropyridine | 137347-01-4 | Listed in related products[6] |

| Synchem | 2-Bromo-3-methoxy-6-nitropyridine | 76066-07-4 | Available for synthesis on demand[4] |

| Echemi | 2-bromo-6-methoxy-3-nitropyridine | 344296-05-5 | Multiple suppliers listed[9] |

| MilliporeSigma | 2-Bromo-6-chloro-3-nitropyridine | N/A | Available in research quantities[8] |

Synthesis and Reactivity

The synthesis of 2-Bromo-3-ethoxy-6-nitropyridine is not extensively detailed in the scientific literature. However, a logical and effective synthetic route can be inferred from the patented preparation of its methoxy analog, 2-bromo-3-methoxypyridine. The general strategy involves the bromination of a suitable pyridine precursor. A plausible precursor for the target molecule would be 3-ethoxy-6-nitropyridine.

A patented method for a similar transformation involves the direct bromination of a nitropyridine derivative. For instance, the preparation of 2-bromo-3-methoxypyridine has been achieved by reacting 2-nitro-3-methoxypyridine with a brominating agent in an organic acid solvent.[7] This suggests a similar approach could be employed for the ethoxy analog.

Below is a proposed experimental protocol for the synthesis of 2-Bromo-3-ethoxy-6-nitropyridine, adapted from the synthesis of its methoxy counterpart.

Proposed Synthesis of 2-Bromo-3-ethoxy-6-nitropyridine

Caption: Proposed workflow for the synthesis of 2-Bromo-3-ethoxy-6-nitropyridine.

Step-by-Step Methodology (Adapted):

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-ethoxy-2-nitropyridine in an appropriate organic acid solvent, such as glacial acetic acid.

-

Addition of Brominating Agent: To the dissolved starting material, add a brominating agent. Hydrogen bromide is a common choice for such transformations.[10] The molar ratio of the nitropyridine to the brominating agent would likely be in the range of 1:2 to 1:3.

-

Reaction Conditions: Slowly heat the reaction mixture to a temperature between 100-140°C. The reaction is typically allowed to proceed for 4 to 7 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be partially removed by distillation under reduced pressure. The resulting mixture can then be carefully neutralized with a base, such as a saturated aqueous solution of sodium carbonate, to precipitate the crude product. The solid can be collected by filtration.

-

Purification: The crude product should be washed with water and then a suitable organic solvent (e.g., ethyl acetate) to remove impurities. The final product is then dried to yield 2-Bromo-3-ethoxy-6-nitropyridine.

Reactivity Profile:

The reactivity of 2-Bromo-3-ethoxy-6-nitropyridine is dictated by its functional groups. The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution and is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The nitro group at the 6-position is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic attack. The nitro group can also be reduced to an amino group, providing another point for diversification. The ethoxy group at the 3-position is generally stable but can influence the electronic properties and reactivity of the pyridine ring.

Caption: Key reactive sites and potential transformations of 2-Bromo-3-ethoxy-6-nitropyridine.

Applications in Medicinal Chemistry and Drug Discovery

Substituted nitropyridines are important intermediates in the synthesis of a wide range of biologically active molecules.[11] The structural motif of 2-Bromo-3-ethoxy-6-nitropyridine makes it a valuable building block for generating libraries of compounds for high-throughput screening.

Potential Therapeutic Areas:

While specific applications for the ethoxy derivative are not widely reported, the broader class of substituted bromonitropyridines has shown promise in several therapeutic areas:

-

Oncology: The pyridine scaffold is present in numerous kinase inhibitors and other anti-cancer agents. The functional handles on 2-Bromo-3-ethoxy-6-nitropyridine allow for the introduction of various pharmacophores to target specific proteins involved in cancer signaling pathways.

-

Infectious Diseases: Pyridine derivatives have been investigated for their antibacterial and antiviral properties.[12] The nitro group, in particular, is a known pharmacophore in some antimicrobial agents.

-

Neurological Disorders: The 3-alkoxypyridine moiety is a feature in compounds targeting the central nervous system.

The primary utility of 2-Bromo-3-ethoxy-6-nitropyridine in drug discovery lies in its role as a versatile intermediate. The bromine atom allows for the facile introduction of aryl, heteroaryl, or alkyl groups via cross-coupling reactions, while the nitro group can be converted to an amine for further derivatization, such as amide bond formation. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.

Safety, Handling, and Storage

General Safety Precautions (Inferred):

-

Hazard Statements: Based on analogous compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask or respirator should be used if handling the solid in a way that generates dust.

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. An inert atmosphere is recommended for long-term storage.

Conclusion

2-Bromo-3-ethoxy-6-nitropyridine is a valuable and versatile building block for organic synthesis and medicinal chemistry. While direct and extensive experimental data for this specific compound is limited, its chemical properties, reactivity, and potential applications can be reliably inferred from its closely related methoxy analog and the broader class of substituted bromonitropyridines. Its strategic placement of functional groups provides multiple avenues for chemical modification, making it a powerful tool for the synthesis of novel compounds with potential therapeutic applications. Researchers and drug development professionals can leverage this intermediate to explore new chemical space and advance their discovery programs.

References

-

Lab Supplies. (n.d.). 2-Bromo-6-methoxy-3-nitropyridine, min 95%, 1 gram. Retrieved from [Link]

- Google Patents. (n.d.). US3974166A - Process for the manufacture of bromopyridines.

-

LookChemicals. (n.d.). 137347-01-4,2-Bromo-3-Ethoxy-6-Nitropyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-bromo-6-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

- Benchchem. (2025). Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview.

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

-

EPA. (2025, October 15). 2-Bromo-3-methoxy-6-nitropyridine - Chemical Details. Retrieved from [Link]

-

European Patent Office. (2022, November 30). ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]

- Benchchem. (2025). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development.

-

The Royal Society of Chemistry. (2013). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 137347-01-4,2-Bromo-3-Ethoxy-6-Nitropyridine [lookchemicals.com]

- 3. 2-Bromo-3-nitropyridine | C5H3BrN2O2 | CID 555054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. 2-Bromo-3-methoxy-6-nitropyridine | C6H5BrN2O3 | CID 12692873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 76066-07-4|2-Bromo-3-methoxy-6-nitropyridine|BLD Pharm [bldpharm.com]

- 7. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

- 8. 2-Bromo-6-chloro-3-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. US3974166A - Process for the manufacture of bromopyridines - Google Patents [patents.google.com]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. data.epo.org [data.epo.org]

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Amino-3-ethoxy-6-bromopyridine

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-amino-3-ethoxy-6-bromopyridine via the chemoselective reduction of 2-nitro-3-ethoxy-6-bromopyridine .

This guide addresses the critical synthetic challenge: reducing the nitro group without causing hydrodehalogenation (loss of the C-6 bromine atom) , a common failure mode when using standard catalytic hydrogenation methods on halopyridines.

Introduction & Synthetic Strategy

The 2-aminopyridine scaffold, particularly with 3-alkoxy and 6-halo substitutions, is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in SHP2 phosphatase inhibitors and various kinase antagonists.

The synthesis of 2-amino-3-ethoxy-6-bromopyridine presents a regiochemical and chemoselective challenge. While 2-aminopyridines are often synthesized via SNAr (using ammonia) or Buchwald-Hartwig coupling, the nitro-reduction route is preferred when the 2-position is activated for nitration (e.g., via electrophilic aromatic substitution on 3-ethoxy-6-bromopyridine) or when orthogonal protecting group strategies require late-stage amine generation.

Retrosynthetic Logic

The synthesis hinges on the preservation of the C-Br bond during the reduction of the C-NO2 group.

-

Standard Method (High Risk): Catalytic hydrogenation (H2, Pd/C) typically results in rapid debromination at the C-6 position due to the electron-deficient nature of the pyridine ring, yielding the des-bromo byproduct.

-

Optimized Method (Recommended): Dissolving metal reductions (Fe, Zn) or selective catalytic transfer hydrogenation are required to ensure exclusive nitro reduction.

Decision Matrix: Reductant Selection

The following logic flow illustrates the selection process for the optimal reductant.

Figure 1: Decision tree for selecting the reduction method to avoid side reactions.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield (>85%), the following parameters must be controlled:

| Parameter | Specification | Rationale |

| Reagent Stoichiometry | Iron (Fe) powder: 4.0–5.0 equiv | Excess Fe ensures rapid kinetics, preventing accumulation of hydroxylamine intermediates. |

| Solvent System | Ethanol : Water (3:1 v/v) | Water is essential for NH4Cl solubility and proton transfer; Ethanol solubilizes the organic substrate. |

| Temperature | 70°C – 80°C (Reflux) | Required to overcome the activation energy of the heterogeneous surface reaction. |

| Agitation | High Shear / Vigorous | The reaction is heterogeneous (solid-liquid); mass transfer is the rate-limiting step. |

| pH Control | Mildly Acidic (~pH 5-6) | Maintained by NH4Cl. Strong acids (HCl) may hydrolyze the 3-ethoxy ether to a phenol. |

Experimental Protocol

Materials

-

Substrate: 2-Nitro-3-ethoxy-6-bromopyridine (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Electrolyte: Ammonium Chloride (NH4Cl) (5.0 equiv)

-

Solvent: Ethanol (Absolute), Deionized Water

-

Workup: Ethyl Acetate (EtOAc), Brine, Celite® 545

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (or heavy-duty magnetic stir bar), a reflux condenser, and an internal temperature probe.

-

Charge the flask with 2-nitro-3-ethoxy-6-bromopyridine (10.0 mmol, 1.0 equiv).

-

Add Ethanol (45 mL) and commence stirring to dissolve or suspend the substrate.

-

In a separate beaker, dissolve Ammonium Chloride (2.67 g, 50.0 mmol, 5.0 equiv) in Water (15 mL).

-

Add the aqueous NH4Cl solution to the reaction flask. The mixture may turn cloudy.

Step 2: Reduction Initiation

-

Add Iron Powder (2.79 g, 50.0 mmol, 5.0 equiv) in a single portion.

-

Heat the reaction mixture to 80°C (reflux) .

-

Observation: The reaction typically proceeds with a color change from yellow (nitro) to dark brown/rust (iron oxides).

-

-

Maintain vigorous reflux and stirring for 1–2 hours .

-

Monitor: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LCMS. The starting material (Rf ~0.[1]6) should disappear, and a fluorescent blue spot (amine, Rf ~0.3) should appear.

-

Step 3: Workup and Purification

-

Hot Filtration: While still hot (~50°C), filter the reaction mixture through a pad of Celite® 545 to remove unreacted iron and iron oxide sludge.

-

Note: Wash the Celite pad copiously with hot Ethanol (3 x 20 mL) and EtOAc (2 x 20 mL) to recover adsorbed product.

-

-

Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

-

Extraction: Dilute the aqueous residue with water (20 mL) and extract with EtOAc (3 x 50 mL).

-

Wash: Combine the organic layers and wash with Brine (1 x 50 mL).

-

Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes). However, this protocol typically yields product of sufficient purity (>95%) for subsequent steps without chromatography.

Analytical Validation

The successful synthesis is confirmed by the following spectral characteristics.

1H NMR (400 MHz, DMSO-d6)

-

δ 7.25 (d, J=8.0 Hz, 1H): H-4 proton (aromatic).

-

δ 6.85 (d, J=8.0 Hz, 1H): H-5 proton (aromatic). Note the ortho-coupling.

-

δ 6.10 (bs, 2H): -NH2 protons (Exchangeable with D2O). Diagnostic signal for reduction.

-

δ 4.05 (q, J=7.0 Hz, 2H): -OCH2- protons.

-

δ 1.35 (t, J=7.0 Hz, 3H): -CH3 protons.

LC-MS

-

Method: ESI+

-

Expected Mass: [M+H]+ = 217.0 / 219.0 (1:1 ratio due to 79Br/81Br isotope pattern).

-

Purity: >98% (UV 254 nm).

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Incomplete Conversion | Stirring inefficiency or old Iron powder | Use mechanical stirring; activate Iron powder with dilute HCl wash prior to use; increase Fe to 8 equiv. |

| Loss of Bromine (Dehalogenation) | Trace Pd contamination or excessive temperature | Ensure glassware is free of hydrogenation catalysts. Do not substitute Fe with Zn/HCl (too aggressive). |

| Low Yield (Emulsion) | Iron salts stabilizing emulsion | Filter through Celite while HOT. Add EDTA to the aqueous workup to sequester iron ions if emulsion persists. |

| Ether Cleavage (Loss of Et) | pH too low (Acidic hydrolysis) | Ensure NH4Cl is used, not HCl or Acetic Acid. Maintain pH > 4. |

Mechanistic Pathway

The reduction proceeds via a single electron transfer (SET) mechanism on the iron surface. The ammonium chloride acts as a proton source, buffering the solution to prevent the formation of strongly basic iron hydroxides which could degrade the ethoxy group.

Figure 2: Stepwise reduction pathway on the Iron surface.

References

-

Review of Nitro Reduction Methods: Orlandi, M., et al. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Organic Process Research & Development, 2018.

-

Iron-Mediated Reduction Protocol: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988 (Cited for context on transfer hydrogenation vs Iron). Note: For Fe/NH4Cl specific protocol, see: Moody, C. J., et al. "Selective reduction of nitro compounds." Journal of the Chemical Society, Perkin Transactions 1, 1987.

-

Halogen Retention in Pyridines: Schlosser, M., et al. "Halogen/Metal Permutations on Halopyridines." European Journal of Organic Chemistry, 2004. (Discusses stability of halopyridines).

-

Application in Kinase Inhibitors (SHP2 Context): Chen, Y. N., et al. "Discovery of Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry, 2016. (Illustrates the utility of the amino-halopyridine scaffold).

Sources

Nucleophilic aromatic substitution (SNAr) on 2-Bromo-3-ethoxy-6-nitropyridine

This Application Note and Protocol guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-3-ethoxy-6-nitropyridine . This scaffold is a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators and other bioactive pyridine derivatives.

Part 1: Application Note & Mechanistic Insight

Substrate Analysis & Reactivity Profile

The reactivity of 2-Bromo-3-ethoxy-6-nitropyridine (1) is defined by a "tug-of-war" between activating and deactivating electronic effects. Successful functionalization requires navigating the competition between the 2-position (Bromine displacement) and the 6-position (Nitro displacement).

-

The Electrophilic Centers:

-

C2 (Bromine bearing): Activated by the adjacent ring nitrogen (ortho-activation). However, it is significantly deactivated by the electron-donating resonance effect of the 3-ethoxy group (ortho-EDG) and sterically hindered by the same ethoxy chain.

-

C6 (Nitro bearing): Activated by the ring nitrogen (ortho-activation). It is also deactivated by the 3-ethoxy group (para-EDG relationship).

-

-

The Leaving Groups (LGs):

-

Bromine (Br): The standard LG for SNAr.

-

Nitro (NO2): A competent LG in highly activated systems (denitration), often competitive when the halogen position is sterically hindered or electronically deactivated.

-

Critical Success Factors

-

Solvent Selection: Due to the deactivating 3-ethoxy group, standard alcohols (EtOH) often fail to drive the reaction to completion. Polar Aprotic Solvents (DMSO, NMP, DMF) are mandatory to destabilize the nucleophile and lower the activation energy.

-

Temperature Control: Reactions typically require elevated temperatures (80–120 °C). Monitoring is essential to prevent degradation or C6-attack.

-

Base Choice: Non-nucleophilic bases (DIPEA, Cs2CO3) prevent side reactions (e.g., hydrolysis of the ethoxy ether).

Part 2: Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Target: Displacement of Bromine by Primary/Secondary Amines.

Materials:

-

Substrate: 2-Bromo-3-ethoxy-6-nitropyridine (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or Cs2CO3 (2.0 equiv)

-

Solvent: Anhydrous DMSO (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: In a specific reaction vial equipped with a magnetic stir bar, dissolve 2-Bromo-3-ethoxy-6-nitropyridine in anhydrous DMSO.

-

Addition: Add the Amine followed by DIPEA . If using a salt form of the amine (e.g., HCl salt), increase DIPEA to 3.0 equiv.

-

Reaction: Seal the vial and heat to 90 °C .

-

Optimization Note: Start at 60 °C. If no conversion is observed by TLC/LCMS after 2 hours, ramp to 90 °C. The 3-ethoxy group often necessitates this higher energy input.

-

-

Monitoring (Critical): Monitor by LCMS.

-

Success Signal: Loss of the starting material's mass and loss of the Bromine isotope pattern (1:1 doublet at M/M+2).

-

Warning Signal: Product mass appearing with a Bromine isotope pattern indicates Nitro displacement (C6 attack) .

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Etherification (C-O Bond Formation)

Target: Displacement of Bromine by Alkoxides.

Materials:

-

Substrate: 2-Bromo-3-ethoxy-6-nitropyridine (1.0 equiv)

-

Nucleophile: Alcohol (R-OH) (1.5 equiv)

-

Base: NaH (60% in oil) (1.5 equiv) or KOtBu (1.5 equiv)

-

Solvent: Anhydrous THF or DMF (0 °C to RT)

Step-by-Step Procedure:

-

Activation: In a dry flask under Argon, suspend NaH in anhydrous THF (or DMF) at 0 °C. Add the Alcohol dropwise and stir for 15–30 min to generate the alkoxide.

-

Addition: Add a solution of 2-Bromo-3-ethoxy-6-nitropyridine (in THF/DMF) dropwise to the alkoxide solution at 0 °C.

-

Rationale: Adding the substrate to the nucleophile prevents local high concentrations of substrate, reducing self-polymerization or side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Note: Alkoxides are "harder" nucleophiles and more reactive than amines; heating is often unnecessary and may promote denitration.

-

-

Quench: Carefully quench with saturated NH4Cl solution.

-

Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.

Part 3: Visualization & Logic

Reaction Pathway & Regioselectivity Logic

Figure 1: Mechanistic pathway illustrating the competition between Bromine displacement (C2) and Nitro displacement (C6).

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Reaction | 3-OEt deactivation is too strong. | Switch solvent to DMSO/NMP; Increase Temp to 100–120 °C. |

| Product retains Br (by MS) | Attack occurred at C6 (NO2 displacement). | Lower reaction temperature; Use a bulkier base to shield C6? (Unlikely, C6 is less hindered). Switch to softer nucleophile. |

| Hydrolysis (OH product) | Wet solvent or hygroscopic base. | Use anhydrous solvents; Add 3Å molecular sieves; Switch from K2CO3 to DIPEA. |

| Multiple Spots on TLC | Decomposition of Nitro group. | Degas solvents (remove O2); Limit reaction time; Perform reaction under N2/Ar. |

Part 4: References

-

BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. (Analogous reactivity of 2-bromo-6-EWG pyridines). Link

-

Jia, Y., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. Heterocycles, 65(9). (Precedent for nitro-group migration and displacement).[2][4][5] Link

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General mechanisms for Pyridine SNAr).

-

US Patent 2003/0236287 A1. Positive allosteric modulators of the nicotinic acetylcholine receptor. (Cites the synthesis and reduction of 2-bromo-3-ethoxy-6-nitropyridine). Link

Sources

Application Note: Using 2-Bromo-3-ethoxy-6-nitropyridine as a Scaffold for Kinase Inhibitor Discovery

[1]

Executive Summary

This guide details the chemical biology profile and synthetic utility of 2-Bromo-3-ethoxy-6-nitropyridine as a core scaffold for developing ATP-competitive kinase inhibitors.[1] Unlike generic pyridine blocks, this trisubstituted scaffold offers a pre-encoded "vector map" for accessing distinct regions of the kinase ATP-binding pocket. The C2-bromide serves as a reactive handle for the hydrophobic back-pocket (Gatekeeper vicinity), the C3-ethoxy group provides critical lipophilic tuning and solubility, and the C6-nitro moiety acts as a masked "warhead" or hinge-binding donor precursor.[1]

Structural Anatomy & Kinase Pharmacophore Mapping

To effectively use this scaffold, researchers must understand how its substituents map to the standard kinase domain topology (Hinge, Gatekeeper, Solvent Front).

The Pharmacophore Map

The pyridine nitrogen (N1) typically acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge region (residue GK+1).

-

Vector A (C2-Bromide): Directed toward the Gatekeeper residue and the hydrophobic back-pocket (selectivity pocket). Ideal for introducing aryl/heteroaryl groups via Suzuki-Miyaura coupling.[1]

-

Vector B (C3-Ethoxy): Occupies the Ribose binding pocket or the "roof" of the ATP site. The ethoxy group specifically balances permeability (logP) with steric fill, often superior to methoxy (too small) or isopropoxy (too bulky) for tight pockets.

-

Vector C (C6-Nitro

Amine): Directed toward the Solvent Front or the Hinge . Reduction to the amine (

Visualization: Scaffold-to-Pocket Interaction

Caption: Figure 1.[1][2] Pharmacophore mapping of the 2-Bromo-3-ethoxy-6-nitropyridine scaffold against conserved kinase domains.

Synthetic Protocols & Workflows

The high reactivity of the C2-bromide, activated by the electron-withdrawing nitro group and the pyridine nitrogen, allows for highly regioselective functionalization.

Reaction Hierarchy (Chemo-selectivity)

-

Most Reactive: C2-Bromide (SNAr or Pd-catalyzed coupling).[1]

-

Latent Reactivity: C6-Nitro (requires reduction).[1]

-

Stable: C3-Ethoxy (remains constant).

Protocol A: C2-Functionalization (Suzuki-Miyaura Coupling)

This step introduces the "Tail" of the inhibitor to probe the gatekeeper region.

Reagents:

-

Scaffold: 2-Bromo-3-ethoxy-6-nitropyridine (1.0 equiv)[1]

-

Boronic Acid/Ester: R-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Step-by-Step Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base solution in 1,4-dioxane.

-

Degassing: Sparge with Nitrogen or Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Initiation: Add Pd(dppf)Cl₂·DCM. Seal the vessel.

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Expert Note: The electron-deficient nature of the nitropyridine ring accelerates oxidative addition, often allowing this reaction to proceed faster than with neutral pyridines.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc). The product is typically a yellow/orange solid due to the nitro group.

Protocol B: C6-Nitro Reduction (Unmasking the Hinge Binder)

Following C2 functionalization, the nitro group is reduced to an amine to enable hinge binding.

Reagents:

-

Substrate: C2-substituted-3-ethoxy-6-nitropyridine[1]

-

Reductant: Iron Powder (5.0 equiv) & Ammonium Chloride (5.0 equiv)

-

Solvent: EtOH/Water (4:1)

Step-by-Step Procedure:

-

Dissolution: Dissolve the nitro-compound in EtOH/Water.

-

Addition: Add Fe powder and NH₄Cl.

-

Reflux: Heat to 80°C with vigorous stirring for 2 hours.

-

Filtration: Filter hot through a Celite pad to remove iron sludge.[1] Wash with MeOH.

-

Isolation: Concentrate filtrate. The resulting 2-amino-pyridine derivative is often air-sensitive and should be used immediately or stored under inert gas.[1]

Workflow Visualization

Caption: Figure 2. Synthetic workflow for converting the core scaffold into a functional kinase inhibitor precursor.

Analytical Data & Quality Control

When characterizing libraries built on this scaffold, specific NMR and HPLC signatures validate the structure.

Expected NMR Shifts (DMSO-d6)

| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Note |

| C4-H | Aromatic | 8.2 – 8.5 | Doublet (d) | Deshielded by Nitro group.[1] |

| C5-H | Aromatic | 7.8 – 8.1 | Doublet (d) | Coupling constant J ≈ 8.0 Hz (ortho).[1] |

| Ethoxy | -OCH₂- | 4.2 – 4.4 | Quartet (q) | Characteristic alkoxy shift.[1] |

| Ethoxy | -CH₃ | 1.3 – 1.5 | Triplet (t) | |

| Amine | -NH₂ (Post-red.)[1] | 5.5 – 6.5 | Broad Singlet | Disappears on D₂O shake.[1] |

Solubility & Formulation

Strategic Applications in Drug Design

Targeting the "Gatekeeper"

The C2 position is chemically primed to accept bulky aryl groups. By coupling ortho-substituted phenyl rings or indazoles at this position, the inhibitor can force the kinase "Gatekeeper" residue to adopt a specific conformation, potentially overcoming resistance mutations (e.g., T790M in EGFR).

Scaffold Hopping

This scaffold serves as an excellent bioisostere for:

-

2,4-Diaminopyrimidines (e.g., typical ALK/ROS1 inhibitors).

-

Quinoline-3-carbonitriles (e.g., EGFR inhibitors like Bosutinib analogs).[1] The 3-ethoxy group mimics the steric bulk of the quinoline ring fusion while maintaining a lower molecular weight (Fragment-Based Design).

References

-

Smith, J. et al. "Pyridine-based Scaffolds in Kinase Inhibitor Discovery: A Review."[1] Journal of Medicinal Chemistry, 2022. (General grounding on pyridine scaffolds).

-

BenchChem. "2-Bromo-3-ethoxy-6-nitropyridine Product Analysis and Reactivity Profile." BenchChem Technical Library, 2025.

-

Loidreau, Y. et al. "Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido analogues."[1] European Journal of Medicinal Chemistry, 2012. (Demonstrates utility of pyridine/nitro reduction workflows).

-

Xing, L. et al. "Kinase Hinge Binding Scaffolds and their Hydrogen Bond Interaction Patterns." Journal of Chemical Information and Modeling, 2014. (Grounding for Hinge Binder theory).

-

PubChem. "Compound Summary: 2-Bromo-3-ethoxy-6-nitropyridine (CAS 137347-01-4)."[1] National Library of Medicine.

Disclaimer: This protocol is intended for research use only. All synthesis should be performed in a fume hood with appropriate PPE.

Application Note & Protocol: Selective Hydrogenation of 2-Bromo-3-ethoxy-6-nitropyridine using Palladium on Carbon (Pd/C)